DL-Threonine

Description

DL-Threonine has been reported in Saccharomyces cerevisiae with data available.

Threonine is an essential amino acid in humans. It is abundant in human plasma, particularly in newborns. Severe deficiency of threonine causes neurological dysfunction and lameness in experimental animals. Threonine is an immunostimulant which promotes the growth of thymus gland. It also can probably promote cell immune defense function. This amino acid has been useful in the treatment of genetic spasticity disorders and multiple sclerosis at a dose of 1 gram daily. It is highly concentrated in meat products, cottage cheese and wheat germ. The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. The whey proteins which are used for infant formulas are sweet whey proteins. Sweet whey results from cheese production. Threonine catabolism in mammals appears to be due primarily (70-80%) to the activity of threonine dehydrogenase (EC 1.1.1.103) that oxidizes threonine to 2-amino-3-oxobutyrate, which forms glycine and acetyl CoA, whereas threonine dehydratase (EC 4.2.1.16) that catabolizes threonine into 2-oxobutyrate and ammonia, is significantly less active. Increasing the threonine plasma concentrations leads to accumulation of threonine and glycine in the brain. Such accumulation affects the neurotransmitter balance which may have consequences for the brain development during early postnatal life. Thus, excessive threonine intake during infant feeding should be avoided. (A3450).

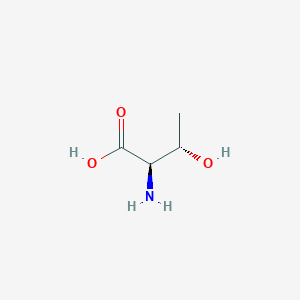

Structure

2D Structure

Properties

IUPAC Name |

2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015364 | |

| Record name | 2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma | |

| Record name | DL-Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2 | |

| Record name | Allothreonine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-hydroxy-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Allothreonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Allothreonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 144-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-HYDROXY-BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760PJT2SS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of DL-Threonine for Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine (Thr), an essential α-amino acid, is a cornerstone in protein synthesis and various metabolic processes.[1][2] Its structure is unique among the proteinogenic amino acids, possessing two chiral centers, which gives rise to four distinct stereoisomers: L-Threonine (2S, 3R), D-Threonine (2R, 3S), L-allo-Threonine (2S, 3S), and D-allo-Threonine (2R, 3R).[2][3] While L-Threonine is the naturally occurring and biologically predominant form, its stereoisomers, particularly D-Threonine, are gaining significant attention in pharmaceutical research and development as chiral building blocks for novel therapeutics.[4] This guide provides a comprehensive technical overview of the properties, synthesis, resolution, and analysis of DL-Threonine stereoisomers, tailored for professionals in the scientific and drug development fields.

Physicochemical Properties of Threonine Stereoisomers

The distinct spatial arrangement of functional groups in each stereoisomer results in unique physicochemical properties. A summary of these properties is presented below for comparative analysis.

| Property | L-Threonine | D-Threonine | L-allo-Threonine | D-allo-Threonine |

| CAS Number | 72-19-5 | 632-20-2 | 28954-12-3 | 24830-94-2 |

| Molecular Formula | C₄H₉NO₃ | C₄H₉NO₃ | C₄H₉NO₃ | C₄H₉NO₃ |

| Molecular Weight ( g/mol ) | 119.12 | 119.12 | 119.12 | 119.12 |

| Melting Point (°C) | ~256 (decomposes) | 274 (decomposes) | 272 (decomposes) | 276 (decomposes) |

| Solubility in Water | 201 g/L (25 °C) | Soluble (50 mg/mL) | Soluble | Soluble |

| Specific Optical Rotation ([α]D) | -28.3° (c=6, H₂O) | +28° (c=6, H₂O) | +9.0° (c=2, H₂O) | -9.0° ± 2° (c=5, H₂O) |

Synthesis and Resolution of this compound

The industrial production of threonine often results in a racemic mixture of this compound. The separation of these enantiomers is a critical step for pharmaceutical applications where stereospecificity is paramount.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a copper glycinate (B8599266) complex with acetaldehyde. This method typically yields a mixture of this compound and DL-allo-Threonine, with the former being the major product due to thermodynamic favorability. Subsequent purification steps are necessary to isolate the this compound.

Resolution of this compound

Enzymatic Resolution using Papain

A well-established method for the resolution of this compound involves the use of the protease papain. This enzyme selectively catalyzes the formation of an insoluble anilide derivative from the L-enantiomer, allowing for the separation of the two forms.

Experimental Protocol: Enzymatic Resolution of this compound with Papain

-

Preparation of the Reaction Mixture: A solution of this compound is prepared in a suitable buffer (e.g., citrate (B86180) buffer, pH 5.0). Aniline and a reducing agent (e.g., cysteine hydrochloride) are added to the mixture.

-

Enzyme Addition: A preparation of papain is added to the reaction mixture. The amount of papain is optimized to ensure efficient catalysis.

-

Incubation: The reaction mixture is incubated at a controlled temperature (typically 37-40°C) for a period sufficient for the selective formation of the N-acyl-L-threonine anilide precipitate.

-

Separation: The insoluble L-anilide is separated from the reaction mixture by filtration.

-

Recovery of D-Threonine: The filtrate, now enriched with D-Threonine, is treated to remove the remaining reactants. The D-Threonine can then be isolated and purified by crystallization.

-

Hydrolysis of L-anilide: The collected L-anilide precipitate is hydrolyzed using an acid (e.g., HCl) to liberate the pure L-Threonine.

Analytical Methodologies for Stereoisomer Separation

The accurate determination of the enantiomeric and diastereomeric purity of threonine samples is crucial for quality control in research and pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of threonine stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of Threonine Stereoisomers

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A chiral stationary phase column, such as a Crownpak CR(+) column.

-

Mobile Phase: An isocratic mobile phase of aqueous perchloric acid (e.g., pH 1.5-2.0). The exact pH may be optimized depending on the specific isomers being separated.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Temperature: The column is maintained at a constant temperature, typically around 25°C.

-

Detection: UV detection at 200 nm or fluorescence detection after post-column derivatization with a reagent like o-phthaldialdehyde (OPA).

-

Sample Preparation: The threonine sample is dissolved in the mobile phase and filtered before injection.

Gas Chromatography (GC)

Gas chromatography, coupled with a chiral stationary phase, can also be used for the separation of threonine stereoisomers. This method often requires derivatization of the amino acids to increase their volatility.

Experimental Protocol: GC Analysis of Threonine Enantiomers

-

Derivatization: The threonine sample is derivatized to form volatile esters. A common method involves a two-step process:

-

Esterification of the carboxyl group with an alcohol (e.g., isopropanol) in the presence of an acid catalyst.

-

Acylation of the amino and hydroxyl groups with an acylating agent (e.g., pentafluoropropionic anhydride).

-

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A chiral capillary column, such as a Chirasil-Val column.

-

Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.

-

Temperature Program: A temperature gradient is typically employed to ensure good separation of the derivatized isomers. For example, an initial temperature of 80°C held for a few minutes, followed by a ramp to 180-200°C at a rate of 2-5°C/min.

-

Injection: The derivatized sample is injected into the GC in split or splitless mode.

-

Detection: The separated derivatives are detected by FID or MS.

Biological Significance and Signaling Pathways

Threonine's hydroxyl group is a key site for post-translational modifications, most notably phosphorylation. Serine/threonine kinases and phosphatases play a critical role in regulating a vast array of cellular processes through the reversible phosphorylation of proteins.

Threonine Phosphorylation in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central pathway that transduces extracellular signals to the nucleus to regulate gene expression and cellular responses like proliferation, differentiation, and apoptosis. The activation of MAPKs, such as ERK, requires dual phosphorylation on both a threonine and a tyrosine residue within a conserved T-X-Y motif in their activation loop.

Threonine Metabolism

As an essential amino acid, threonine must be obtained from the diet. It is metabolized in the body through several pathways, primarily initiated by the enzymes threonine dehydrogenase or threonine dehydratase. These pathways lead to the formation of intermediates that can enter the citric acid cycle for energy production or be used in the synthesis of other molecules like glycine.

Conclusion

A thorough understanding of the stereoisomers of this compound is indispensable for researchers and professionals in drug development. The distinct properties and biological activities of each isomer necessitate precise methods for their synthesis, resolution, and analysis. As the demand for chirally pure pharmaceuticals continues to grow, the methodologies and data presented in this guide serve as a valuable resource for advancing research and development in this critical area. The strategic use of different threonine stereoisomers as building blocks holds significant promise for the creation of novel and more effective therapeutic agents.

References

The Crossroads of Chirality: An In-Depth Technical Guide to the Biochemical Pathways of Racemic Threonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonine, an essential amino acid with two chiral centers, exists as four stereoisomers. While L-threonine is a fundamental component of proteins and a key player in numerous metabolic pathways, the roles of its enantiomer, D-threonine, and the implications of a racemic mixture in biochemical systems are less understood but of growing interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the metabolic fates of L- and D-threonine, potential interactions arising from a racemic mixture, and the effects on key signaling pathways. Detailed experimental protocols for the analysis of threonine enantiomers and quantitative data on enzyme kinetics are presented to support further research in this area.

Introduction: The Significance of Threonine Chirality

Threonine is one of the two proteinogenic amino acids, alongside isoleucine, that possesses two stereogenic centers, leading to four possible stereoisomers: L-threonine (2S,3R), D-threonine (2R,3S), L-allothreonine (2S,3S), and D-allothreonine (2R,3R)[1]. In biological systems, L-threonine is the predominantly utilized form, serving as a crucial building block for protein synthesis and a precursor for other essential molecules like glycine (B1666218) and acetyl-CoA[2][3]. D-amino acids, including D-threonine, while less abundant, are not merely metabolic curiosities. They are found in various organisms and are increasingly recognized for their roles in physiological and pathological processes[4]. The administration or presence of a racemic mixture of threonine introduces a competitive environment for enzymatic binding and metabolism, with potential consequences for cellular homeostasis and signaling.

Metabolic Pathways of Threonine Enantiomers

The metabolic pathways for L-threonine are well-established, primarily involving degradation through two main routes. The metabolism of D-threonine, while less characterized in mammals, proceeds via a distinct enzymatic pathway.

L-Threonine Metabolism

In mammals, L-threonine is catabolized by two principal pathways:

-

Threonine Dehydrogenase (TDH) Pathway: L-threonine is oxidized by L-threonine 3-dehydrogenase (TDH) to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase into glycine and acetyl-CoA. This pathway is significant for glycine biosynthesis[2].

-

Threonine Dehydratase (Threonine Deaminase) Pathway: L-threonine is deaminated by L-threonine dehydratase (also known as threonine deaminase) to α-ketobutyrate and ammonia. α-ketobutyrate can then be converted to propionyl-CoA and enter the tricarboxylic acid (TCA) cycle.

D-Threonine Metabolism

The primary enzyme responsible for the degradation of D-threonine is D-threonine aldolase (B8822740) . This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the cleavage of D-threonine into glycine and acetaldehyde. While found in various bacteria, its presence and activity in mammalian tissues are less prominent. D-threonine can also be a substrate, albeit a poor one, for the broad-spectrum enzyme D-amino acid oxidase (DAO) , which catalyzes the oxidative deamination of D-amino acids. However, the nutritional potency of D-threonine is low in mice, suggesting limited metabolic utilization through this pathway.

Biochemical Implications of a Racemic Threonine Mixture

The presence of both L- and D-threonine can lead to competitive interactions at the enzymatic level, potentially altering metabolic fluxes and cellular responses.

-

Enzymatic Inhibition: D-threonine has been shown to be a strong inhibitor of L-threonine deaminase, the key enzyme in one of the major L-threonine degradation pathways. This inhibition could lead to an accumulation of L-threonine and a shift in its metabolism towards the threonine dehydrogenase pathway.

-

Substrate Specificity: L-threonine dehydrogenase from Escherichia coli does not act on D-threonine. Similarly, threonine aldolase from rat liver is inactive against the D-forms of threonine. This stereospecificity implies that in a racemic mixture, only the L-enantiomer would be processed by these key mammalian enzymes, leaving D-threonine to be metabolized by the less efficient D-threonine aldolase or DAO pathways.

Impact on Signaling Pathways

L-threonine is known to influence key signaling pathways that regulate cell growth, proliferation, and protein synthesis. The introduction of D-threonine or a racemic mixture could potentially modulate these pathways.

The PI3K/AKT/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and protein synthesis. L-threonine has been shown to activate this pathway, promoting protein synthesis in skeletal muscle and other tissues. This activation is mediated, in part, by insulin-like growth factor I (IGF-I). Conversely, a study using human cerebral organoids demonstrated that exposure to high levels of threonine, along with histidine and lysine, led to a decrease in mTOR activity and reduced organoid size. The specific effects of D-threonine on this pathway are not well-documented, but any alteration in L-threonine availability due to enzymatic competition from a racemic mixture could indirectly affect mTOR signaling.

References

A Deep Dive into the Biological Significance of D-threonine vs. L-threonine: A Technical Guide for Researchers

Abstract

The stereoisomers of the essential amino acid threonine, L-threonine and D-threonine, exhibit fundamentally distinct biological roles. L-threonine is a cornerstone of protein synthesis and a key player in numerous metabolic and signaling pathways essential for life. In stark contrast, D-threonine is not incorporated into proteins and is far less abundant in nature, yet it possesses unique metabolic fates and is a valuable chiral building block in pharmaceutical development. This in-depth technical guide provides a comprehensive comparison of the biological significance of D-threonine and L-threonine, detailing their metabolic pathways, physiological functions, and applications. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes to facilitate further investigation and therapeutic innovation.

Introduction: The Significance of Chirality in Threonine

Amino acids, the fundamental units of proteins, predominantly exist in the L-configuration in biological systems. This homochirality is a defining feature of life, and the cellular machinery, including ribosomes and enzymes, has evolved to be highly specific for L-amino acids.[1][2] Threonine, an essential amino acid with two chiral centers, can exist in four stereoisomeric forms: L-threonine, D-threonine, L-allothreonine, and D-allothreonine.[3] This guide focuses on the biological distinctions between the enantiomers L-threonine and D-threonine.

L-threonine is indispensable for protein synthesis, immune function, and the structural integrity of tissues like collagen and elastin.[4] It also serves as a precursor for other biomolecules, including glycine (B1666218) and serine.[5] D-threonine, while not a component of natural proteins, is found in some microorganisms and has emerged as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[3][6] Understanding the differential metabolism, transport, and biological effects of these two isomers is paramount for advancements in nutrition, disease biomarker discovery, and drug development.

Comparative Biological Properties of D-threonine and L-threonine

The distinct biological roles of D-threonine and L-threonine are rooted in their stereochemistry, which dictates their interactions with enzymes, transporters, and receptors.

Role in Protein Synthesis

-

L-threonine: As a proteinogenic amino acid, L-threonine is actively incorporated into polypeptide chains during translation.[1] Its hydroxyl group is a site for post-translational modifications such as phosphorylation and glycosylation, which are critical for regulating protein function and signaling.[3]

-

D-threonine: D-threonine is not recognized by the ribosomal machinery and is therefore not incorporated into proteins in eukaryotes.[2] Its presence in a peptide chain would disrupt the typical alpha-helical and beta-sheet structures.

Metabolic Fate

The metabolic pathways for L-threonine are well-established, while the fate of D-threonine in mammals is less characterized but involves distinct enzymatic processes.

-

L-threonine Metabolism: In humans, L-threonine is primarily catabolized via two main pathways:

-

Threonine Dehydratase/Deaminase Pathway: This is the major pathway in humans, converting L-threonine to α-ketobutyrate and ammonia (B1221849).[4][7] The gene for threonine dehydrogenase is an inactive pseudogene in humans.[7][8]

-

Threonine Dehydrogenase Pathway: In many other animals, this pathway converts L-threonine to 2-amino-3-oxobutyrate, which is then cleaved to glycine and acetyl-CoA.[9] This pathway is considered minor in adult humans.[8]

-

-

D-threonine Metabolism: D-threonine is not a substrate for the enzymes in the primary L-threonine catabolic pathways. Instead, its metabolism is primarily handled by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of various D-amino acids.[10][11] DAAO converts D-threonine to its corresponding α-keto acid, 2-oxo-3-hydroxybutanoate, along with ammonia and hydrogen peroxide.[6]

Cellular Transport

The uptake of L-threonine into cells is a well-regulated process mediated by specific amino acid transporters. The transport of D-threonine is significantly less efficient.

-

L-threonine Transport: L-threonine is transported into cells by various Na+-dependent and Na+-independent amino acid transport systems, such as System A, System ASC, and System L.[12][13] These transporters exhibit high affinity and stereospecificity for L-amino acids.

-

D-threonine Transport: D-threonine generally shows a much lower affinity for the high-affinity L-amino acid transporters.[14] Its cellular uptake is likely mediated by lower-affinity, less specific transporters or passive diffusion, resulting in significantly reduced intracellular concentrations compared to L-threonine.[14]

Quantitative Data Summary

This section summarizes the available quantitative data comparing the properties and biological levels of D-threonine and L-threonine.

| Parameter | L-threonine | D-threonine | Reference(s) |

| Primary Biological Role | Protein synthesis, precursor for other biomolecules | Chiral building block in pharmaceutical synthesis | [1][3] |

| Incorporation into Proteins | Yes | No | [1][2] |

| Primary Metabolic Enzyme | Threonine dehydratase (in humans) | D-amino acid oxidase | [7][10] |

| Toxicity (LD50, oral, rat) | > 2,000 mg/kg | 5,361 mg/kg (intraperitoneal) | [15][16] |

| Cellular Uptake Efficiency | High (via specific transporters) | Low | [12][14] |

| Tissue Distribution (Rat Corpus Striatum) | High (endogenous) | 0.85 ± 0.05 nmol/g wet tissue | [17] |

Table 1: Comparative Properties of L-threonine and D-threonine.

| Tissue/Fluid | D-threonine Concentration (nmol/g wet tissue or nmol/mL) | D-allo-threonine Concentration (nmol/g wet tissue or nmol/mL) | Reference(s) |

| Corpus Striatum (Rat) | 0.85 ± 0.05 | 5.01 ± 0.32 | [17] |

| Frontal Brain Areas (Rat) | Significant amounts present | Significant amounts present | [17] |

| Urine (Rat) | Significant amounts present | Significant amounts present | [17] |

Table 2: Distribution of D-threonine and D-allo-threonine in Rat Tissues and Fluids.

Signaling Pathways and Metabolic Workflows

L-threonine Signaling in Muscle Protein Synthesis

L-threonine, like other essential amino acids, can act as a signaling molecule to stimulate muscle protein synthesis, primarily through the PI3K/Akt/mTOR pathway.

Caption: L-threonine signaling pathway in muscle protein synthesis.

Metabolic Pathways of L-threonine and D-threonine

The catabolic pathways of L-threonine and D-threonine are distinct, leading to different metabolic intermediates.

Caption: Comparative metabolic pathways of L- and D-threonine.

Experimental Workflow for Comparative Analysis

A generalized workflow for the comparative analysis of D- and L-threonine's biological effects is presented below.

References

- 1. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]

- 2. Page loading... [guidechem.com]

- 3. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]

- 4. Reactome | Threonine catabolism [reactome.org]

- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Threonine - Wikipedia [en.wikipedia.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]

- 11. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The preferential interaction of L-threonine with transport system ASC in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A study on L-threonine and L-serine uptake in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. uprm.edu [uprm.edu]

- 16. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Chemical Structure of DL-Threonine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of DL-Threonine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details common synthesis methods with quantitative data, provides step-by-step experimental protocols for characterization, and explores the role of threonine in key signaling pathways relevant to drug discovery.

Chemical Structure of this compound

This compound is a racemic mixture of the D- and L-enantiomers of threonine, an α-amino acid essential for protein synthesis. Its chemical formula is C₄H₉NO₃.[1][2] The structure features a chiral center at the α-carbon and a second chiral center at the β-carbon, which bears a hydroxyl group.

Systematic IUPAC Name: (2RS,3SR)-2-Amino-3-hydroxybutanoic acid

Molecular Structure:

Caption: A 2D representation of the chemical structure of this compound.

Synthesis of this compound

Several methods have been developed for the chemical synthesis of this compound. Two common approaches are detailed below.

Synthesis from α-Isocyanoacetamides and Acetaldehyde (B116499)

This method involves the reaction of an α-isocyanoacetamide with acetaldehyde in the presence of a base, followed by hydrolysis to yield this compound.[3]

Reaction Scheme:

α-Isocyanoacetamide + Acetaldehyde → Oxazoline (B21484) intermediate → this compound

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Reference |

| α-Isocyano-N,N-dimethylacetamide | 114.12 | 1 | - | [3] |

| Acetaldehyde | 44.05 | 1.5 | - | [3] |

| This compound | 119.12 | - | 78 |

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve α-isocyano-N,N-dimethylacetamide (1 equivalent) and acetaldehyde (1.5 equivalents) in methanol (B129727).

-

Addition of Base: Cool the solution to 5-10°C and add a solution of sodium methoxide (B1231860) in methanol over a period of 30 minutes.

-

Reaction: Stir the solution for 30 minutes at 20-25°C.

-

Neutralization and Workup: Neutralize the reaction mixture with acetic acid and evaporate the solvent under reduced pressure. Dissolve the residue in ether and filter to remove insoluble materials. Evaporate the ether.

-

Hydrolysis: Hydrolyze the resulting oxazoline intermediate to yield this compound.

-

Purification: Recrystallize the crude product from a water-methanol mixture to obtain this compound.

Synthesis from Glycine (B1666218) and Acetaldehyde via a Copper Complex

This industrial method utilizes glycine and acetaldehyde as starting materials, proceeding through a copper glycinate (B8599266) complex.

Reaction Scheme:

Glycine + Cu²⁺ → Copper Glycinate Complex Copper Glycinate Complex + Acetaldehyde → Threonine Copper Complex → this compound

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Notes | Reference |

| Glycine | 75.07 | Starting material | |

| Acetaldehyde | 44.05 | Reactant | |

| Copper (II) ion | 63.55 | Forms complex | |

| This compound | 119.12 | Final product |

Experimental Protocol (General Outline):

-

Formation of Copper Glycinate: React glycine with a divalent copper salt in an aqueous solution to form the copper glycinate complex.

-

Aldol Condensation: React the copper glycinate complex with acetaldehyde. This reaction typically produces a mixture of this compound and DL-allothreonine copper complexes.

-

Isomer Separation: Due to differences in solubility, the DL-allothreonine isomer can be removed by repeated crystallization of the threonine copper complex.

-

De-coppering: Remove the copper from the complex, often using hydrogen sulfide (B99878) or an ion-exchange resin, to yield this compound.

-

Purification: Further purify the this compound by recrystallization.

Experimental Characterization of this compound

Standard analytical techniques are employed to confirm the structure and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse program (e.g., zg30) is typically used. Set the appropriate spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled pulse program is commonly used to simplify the spectrum. Adjust the spectral width, number of scans, and relaxation delay.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.

¹H and ¹³C NMR Spectral Data:

| Atom | ¹H Chemical Shift (ppm) in D₂O | ¹³C Chemical Shift (ppm) in D₂O | Reference |

| α-H | 3.57 | - | |

| β-H | 4.24 | - | |

| γ-CH₃ | 1.32 | - | |

| α-C | - | 63.18 | |

| β-C | - | 68.68 | |

| γ-C | - | 22.18 | |

| C=O | - | 175.69 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol for KBr Pellet Method:

-

Sample and KBr Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven to remove moisture. Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 200-250 mg of the dried KBr to the mortar and gently grind with the sample to ensure a homogeneous mixture.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2500 | O-H and N-H stretching (broad, characteristic of amino acids) |

| ~1630 | N-H bending (primary amine) |

| ~1590 | C=O stretching (asymmetric, carboxylate) |

| ~1410 | C=O stretching (symmetric, carboxylate) |

| ~1350 | C-H bending |

| ~1110 | C-O stretching (hydroxyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Experimental Protocol for Electrospray Ionization (ESI)-MS:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions of the analyte.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge (m/z) ratio.

-

Fragmentation (MS/MS): For structural confirmation, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Mass Spectrometry Data:

| m/z | Interpretation |

| 120.0655 | [M+H]⁺ (Protonated molecular ion) |

| 102.055 | [M+H - H₂O]⁺ |

| 74.060 | [M+H - HCOOH]⁺ |

| 56.050 | [M+H - HCOOH - H₂O]⁺ |

Role of Threonine in Signaling Pathways

Threonine residues in proteins are key targets for post-translational modification, particularly phosphorylation by serine/threonine kinases. This reversible modification acts as a molecular switch, regulating numerous cellular processes. Understanding these pathways is crucial for drug development, as their dysregulation is often implicated in diseases such as cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Threonine, as an essential amino acid, can influence the activation of mTORC1.

References

- 1. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 2. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing) DOI:10.1039/C4AN02334J [pubs.rsc.org]

- 3. scienceijsar.com [scienceijsar.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Metabolic Fate of DL-Threonine in Mammalian Cells

Abstract

Threonine, an essential amino acid, exists as L- and D-stereoisomers, each following distinct metabolic routes in mammalian systems. As the body cannot synthesize it, threonine must be obtained from dietary sources, and its metabolism is crucial for numerous physiological processes, including protein synthesis, energy production, and gut health.[1][2] This technical guide provides a comprehensive overview of the metabolic fate of both L-Threonine and D-Threonine in mammalian cells. It details the primary catabolic pathways, presents available quantitative data, outlines key experimental protocols for studying its metabolism, and illustrates the involved processes through detailed diagrams. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development investigating threonine metabolism and its implications.

Metabolic Pathways of L-Threonine

In mammals, L-Threonine is primarily catabolized through three main pathways, with significant variations in pathway dominance depending on the species and physiological state.[2][3]

Threonine Dehydrogenase (TDH) Pathway (Mitochondrial)

This pathway involves the conversion of L-Threonine into glycine (B1666218) and acetyl-CoA.[4] It is a two-step process occurring in the mitochondria.

-

Oxidation: L-Threonine is first oxidized by L-threonine 3-dehydrogenase (TDH) to form the unstable intermediate 2-amino-3-ketobutyrate.

-

Ligation: 2-amino-3-ketobutyrate coenzyme A ligase (also known as glycine C-acetyltransferase) then cleaves this intermediate in a CoA-dependent reaction to yield glycine and acetyl-CoA.

The resulting acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production, while glycine can participate in one-carbon metabolism or other biosynthetic pathways. In normally-fed rats, this pathway is predominant, accounting for an estimated 87% of threonine degradation.

Serine/Threonine Dehydratase (SDH/TDT) Pathway (Cytosolic)

This pathway converts L-Threonine into α-ketobutyrate and ammonia (B1221849).

-

The reaction is catalyzed by the cytosolic enzyme serine/threonine dehydratase (also referred to as threonine deaminase).

-

The α-ketobutyrate can be further metabolized to propionyl-CoA, which then enters the TCA cycle.

Human Significance: In adult humans, the gene for L-threonine 3-dehydrogenase (TDH) is an expressed, non-functional pseudogene. Consequently, the TDH pathway is considered minor, accounting for only 7-11% of threonine catabolism. The serine/threonine dehydratase pathway is therefore the primary route for L-threonine degradation in adult humans.

Threonine Aldolase Pathway

This pathway involves the cleavage of L-Threonine into glycine and acetaldehyde, a reaction catalyzed by threonine aldolase. However, this enzyme exhibits very low activity in the liver of most mammals, and the gene is an inactive pseudogene in humans. Therefore, this pathway is not considered a significant contributor to threonine catabolism in mammals.

Caption: Major catabolic pathways of L-Threonine in mammalian cells.

Metabolic Fate of D-Threonine

While most dietary amino acids are in the L-form, D-amino acids can be present in some foods and are of increasing interest in drug development due to their resistance to proteolytic degradation. The metabolism of D-Threonine is distinct from its L-isomer and is primarily handled by D-amino acid oxidase (DAO).

DAO is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids.

-

Reaction: D-Threonine is oxidized by DAO to its corresponding α-keto acid (2-keto-3-hydroxybutyrate), producing ammonia and hydrogen peroxide as byproducts.

-

Significance: This enzymatic activity is considered a key detoxification mechanism, preventing the accumulation of potentially harmful D-amino acids.

The subsequent metabolic fate of 2-keto-3-hydroxybutyrate is less clearly defined in the literature but is expected to enter other metabolic pathways after further conversion.

Caption: Primary metabolic pathway of D-Threonine via D-Amino Acid Oxidase.

Quantitative Data on Threonine Metabolism

The flux through threonine's metabolic pathways varies significantly with species and nutritional status. The following table summarizes key quantitative findings from the literature.

| Parameter | Species / Condition | Pathway | Value / Observation | Reference(s) |

| Relative Pathway Flux | Rat (Normally-fed) | TDH | ~87% of total threonine catabolism | |

| Rat (Fasted or high-protein diet) | SDH | Becomes the major catabolic enzyme | ||

| Human (Adult) | TDH | Minor pathway, ~7-11% of threonine oxidation | ||

| Human (Adult) | SDH | Primary pathway for threonine catabolism | ||

| Human (Infant) | TDH | More significant, ~44% of threonine oxidation | ||

| Plasma Concentration | Human (Adult) | L-Threonine | 134 ± 24 nmol/mL (placebo group) | |

| Daily Requirement | Human (Adult) | L-Threonine | ~20 mg/kg body weight/day |

Experimental Protocols

Investigating the metabolic fate of this compound requires a combination of in vitro and in vivo techniques. Below are summarized protocols for key experimental approaches.

Protocol 1: In Vitro Metabolic Stability in Hepatocytes

-

Objective: To assess the metabolic stability and identify major metabolites of a threonine-containing compound (e.g., a D-threonine peptide) in a cellular context.

-

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Appropriate cell culture medium and plates

-

Test compound (e.g., this compound)

-

Phosphate-buffered saline (PBS), cold

-

Lysis buffer

-

Acetonitrile (B52724) for quenching

-

LC-MS/MS system

-

-

Procedure:

-

Culture hepatocytes to confluency in multi-well plates.

-

Treat cells with the test compound at various concentrations and for different durations.

-

At each time point, collect aliquots of the culture medium.

-

Wash the cells with cold PBS and then lyse them to extract intracellular contents.

-

Quench all samples (media and lysate) with an equal volume of cold acetonitrile to precipitate proteins.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify/quantify metabolites.

-

Protocol 2: Threonine Dehydrogenase (TDH) Colorimetric Assay

-

Objective: To quantify the enzymatic activity of TDH in a sample (e.g., mitochondrial lysate).

-

Principle: This assay is based on the reduction of a tetrazolium salt (INT) in an NADH-coupled enzymatic reaction. The TDH-catalyzed conversion of threonine produces NADH, which in turn reduces INT to a colored formazan (B1609692) product, measurable by spectrophotometry.

-

Materials:

-

Sample containing TDH (e.g., cell lysate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

L-Threonine substrate solution

-

NAD+ solution

-

INT solution

-

Microplate reader capable of measuring absorbance at ~492 nm

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, NAD+, and INT.

-

Add the sample (lysate) to the appropriate wells. Include a blank control without the threonine substrate.

-

Initiate the reaction by adding the L-Threonine substrate solution.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).

-

Measure the absorbance at 492 nm.

-

Calculate TDH activity based on the change in absorbance over time, corrected for the blank, using a standard curve if necessary.

-

Protocol 3: Stable Isotope Tracer Analysis

-

Objective: To quantitatively trace the metabolic fate of threonine through various pathways in live cells or whole organisms.

-

Principle: Cells or animals are supplied with threonine labeled with a stable isotope (e.g., ¹³C or ¹⁵N). The incorporation of this label into downstream metabolites is then measured by mass spectrometry, allowing for the calculation of metabolic flux.

-

Materials:

-

Stable isotope-labeled L-Threonine (e.g., [U-¹³C]-L-Threonine)

-

Cell culture system or animal model

-

Metabolite extraction buffers (e.g., methanol/acetonitrile/water mixture)

-

LC-MS/MS or GC-MS system

-

-

Procedure:

-

Culture cells in a medium where standard threonine is replaced with the labeled threonine for a defined period.

-

Perform rapid quenching and extraction of intracellular metabolites.

-

Analyze the extracts using mass spectrometry to determine the mass isotopologue distribution (MID) for key metabolites (e.g., glycine, acetyl-CoA derivatives, TCA cycle intermediates).

-

Use metabolic flux analysis (MFA) software to calculate the relative or absolute flux rates through the different threonine catabolic pathways based on the measured MIDs.

-

Caption: A generalized workflow for studying threonine metabolism using stable isotopes.

References

DL-Threonine in Protein Structure and Folding: A Technical Guide

Executive Summary

Threonine, an essential amino acid, plays a multifaceted and critical role in determining the structure, stability, and function of proteins. As a chiral molecule, it exists in L- and D-stereoisomer forms. This technical guide provides an in-depth analysis of the function of DL-Threonine, with a primary focus on the biologically predominant L-isomer, which is incorporated into proteins during ribosomal synthesis. We will explore its inherent physicochemical properties, its contribution to protein secondary and tertiary structure, and its profound impact through post-translational modifications such as phosphorylation and glycosylation. The guide will also address the distinct role of the non-proteinogenic D-Threonine. Furthermore, we present quantitative data considerations and detailed experimental protocols for investigating threonine's function, supplemented with visualizations to elucidate key pathways and workflows.

Introduction to this compound

Threonine (Thr, T) is one of the 20 common proteinogenic amino acids. Its side chain contains a hydroxyl (-OH) group attached to its β-carbon, making it a polar, uncharged amino acid.[][2][3] This hydroxyl group is a key functional feature, enabling threonine to participate in hydrogen bonding, and serving as a site for significant post-translational modifications.

This compound refers to the racemic mixture of its two stereoisomers:

-

L-Threonine : The biologically active form found in virtually all proteins, incorporated during mRNA translation.[][4] Its specific (2S,3R) configuration is recognized by the cellular machinery.[3]

-

D-Threonine : The mirror image (enantiomer) of L-Threonine. It is not naturally incorporated into proteins in most organisms and is primarily utilized in specialized research and pharmaceutical applications as a chiral building block.[4][5]

While L- and D-threonine can self-assemble with molecules of the same chirality, the focus of protein biochemistry is almost exclusively on L-Threonine.[5][6]

The Core Function of L-Threonine in Protein Architecture

The unique structure of L-Threonine directly influences protein folding, stability, and overall three-dimensional conformation.

Contribution to Structural Stability

The polar hydroxyl group in threonine's side chain is crucial for forming hydrogen bonds with water, other polar amino acid side chains, and the polypeptide backbone.[][2] These interactions are fundamental for stabilizing secondary structures like α-helices and β-sheets and for defining the protein's overall tertiary structure.[7]

-

In Globular Proteins : Threonine is often found on the protein surface, where its hydrophilic side chain can interact with the aqueous cellular environment.[2][8]

-

In Structural Proteins : Threonine is a vital component of structural proteins such as collagen and elastin.[9][10] It serves as a precursor to glycine, another critical amino acid in collagen synthesis, and its presence is necessary for maintaining the integrity and elasticity of connective tissues.[9][11] Studies on collagen-like peptides have shown that threonine in the Yaa position of Gly-Xaa-Yaa repeats can form water-mediated hydrogen bonds that contribute to the stability of the triple-helical structure.[12][13]

Impact on Protein Aggregation

The presence and position of threonine can significantly influence protein aggregation pathways, a process central to many neurodegenerative diseases. For instance, in studies of Amyloid-β (Aβ) peptides associated with Alzheimer's disease, the addition of a C-terminal threonine (Aβ43) alters aggregation kinetics compared to the more common Aβ42 form.[14][15] While one study reported that Aβ43 aggregates more slowly than Aβ42, another suggested the C-terminal threonine in Aβ43 could nucleate toxic aggregation by inducing specific structural and dynamic changes.[14][15] This highlights threonine's context-dependent role in modulating protein assembly and misfolding.

Post-Translational Modifications (PTMs) of L-Threonine: The Functional Switch

The hydroxyl side chain of threonine is a primary site for two of the most important PTMs: phosphorylation and O-linked glycosylation. These modifications act as molecular switches, dynamically regulating protein function, localization, and interactions.[][3]

Threonine Phosphorylation

Reversible phosphorylation of threonine residues by protein kinases is a fundamental mechanism for controlling cellular processes, including signal transduction, cell growth, and apoptosis.[16][17]

-

Conformational Change : The addition of a bulky, negatively charged phosphate (B84403) group to threonine's side chain can induce significant conformational changes in a protein.[16][17][18] This can alter the protein's catalytic activity (activating or deactivating it) or create binding sites for other proteins.[17]

-

Structural Impact : Studies have shown that threonine phosphorylation can trigger a pronounced disorder-to-order transition.[19] Dianionic phosphothreonine shows a preference for a compact, cyclic conformation stabilized by intramolecular hydrogen bonds, which can lead to more significant, "step-function-like" switches in protein structure and function compared to the more graded changes often seen with serine phosphorylation.[19] This structural shift can alter the backbone conformational propensity of the peptide.[20]

O-Linked Glycosylation

O-linked glycosylation is the attachment of a sugar molecule (glycan) to the hydroxyl group of threonine or serine.[21][22] This modification is critical for protein folding, stability, trafficking, and cell-cell recognition.[21][22][23]

-

Process : Unlike N-glycosylation, O-glycans are added one sugar at a time, typically starting in the Golgi apparatus after the protein has folded.[23] The process is initiated by the addition of a monosaccharide, such as N-acetylgalactosamine (GalNAc), to the threonine residue.[22]

-

Functional Consequences : The addition of often large and complex glycan structures can influence a protein's properties by altering its solubility, protecting it from proteolysis, and mediating interactions with other molecules.[22][24] In some cases, O-glycosylation and phosphorylation can occur competitively on the same or adjacent threonine/serine residues, creating a complex regulatory interplay.[24]

Quantitative Data on Threonine's Functional Impact

The effect of threonine on protein stability and function is highly context-dependent, varying with its location in the structure, the local environment, and the specific protein. Quantitative data is typically derived from comparative studies, such as comparing a wild-type protein to a variant where a threonine residue has been mutated (e.g., to alanine (B10760859) to remove the hydroxyl group, or to valine which is isosteric).

The following table summarizes the types of quantitative data commonly collected to assess threonine's impact.

| Parameter | Description | Technique(s) | Example of Impact |

| Melting Temperature (Tm) | The temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability. | Circular Dichroism (CD), Differential Scanning Calorimetry (DSC) | Substitution of a key H-bonding threonine may decrease Tm. |

| Gibbs Free Energy of Unfolding (ΔGunf) | The overall thermodynamic stability of the protein's folded state. A more positive value indicates greater stability. | Chemical Denaturation monitored by CD or Fluorescence | Phosphorylation of a threonine in a disordered region could stabilize the folded state, increasing ΔGunf. |

| Aggregation Rate (kagg) | The kinetic rate constant for the formation of protein aggregates. | Thioflavin T (ThT) Fluorescence Assay, Light Scattering | The presence of threonine at the C-terminus of Aβ peptide (Aβ43) alters its aggregation kinetics compared to Aβ42.[14][15] |

| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and catalytic rate (kcat) for enzymatic reactions. | Enzyme Assays | Phosphorylation of a threonine in an enzyme's activation loop often dramatically alters Km or kcat. |

Experimental Protocols for Investigating Threonine Function

A combination of molecular biology and biophysical techniques is required to elucidate the specific role of a threonine residue.

Site-Directed Mutagenesis (SDM) of a Threonine Residue

This protocol allows for the specific substitution of a threonine codon to that of another amino acid (e.g., Alanine) to probe its function.

Methodology:

-

Primer Design : Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing the ACC codon for Threonine to GCC for Alanine). The mutation should be in the center of the primers with ~15 nucleotides of correct sequence on both sides.[25]

-

PCR Amplification : Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the gene of interest as a template, and the mutagenic primers. Use a low number of cycles (15-20) to minimize secondary mutations. The extension time should be sufficient to amplify the entire plasmid.[25][26]

-

Template Digestion : Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively destroying the original parental plasmid DNA template, which was isolated from a methylation-proficient E. coli strain.[25][26]

-

Transformation : Transform the DpnI-treated, newly synthesized mutant plasmid into highly competent E. coli cells.

-

Screening and Sequencing : Isolate plasmid DNA from the resulting colonies and confirm the desired mutation and the absence of any other mutations via DNA sequencing.[27]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure and folding properties of a protein.[28][29]

Methodology:

-

Sample Preparation : Prepare a pure protein sample (>95% purity) at a concentration typically between 0.1-1.0 mg/mL.[29] The protein should be in a buffer that is transparent in the far-UV region (e.g., sodium phosphate) and free of optically active components.[28][29]

-

Instrument Setup :

-

Data Collection :

-

Record a baseline spectrum of the buffer alone in the cuvette.

-

Record the spectrum of the protein sample under the same conditions. Typically, scans are performed from ~260 nm to 190 nm.[31][32]

-

For thermal denaturation studies, record the CD signal at a fixed wavelength (e.g., 222 nm for α-helical proteins) while gradually increasing the temperature.[30]

-

-

Data Processing :

-

Subtract the buffer baseline spectrum from the protein spectrum.

-

Convert the raw data (ellipticity) to Molar Residue Ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.[32]

-

-

Analysis : Analyze the processed spectrum using deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.[28] α-helical proteins typically show negative bands at 222 nm and 208 nm, while β-sheets show a negative band around 218 nm.[28]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-resolution information on protein structure, dynamics, and interactions in solution.[33][34]

Methodology:

-

Sample Preparation : This is the most critical step. It requires a highly pure (>98%), concentrated (0.5-1.0 mM), and stable protein sample.[33] For proteins >10 kDa, isotopic labeling (uniform incorporation of 15N and/or 13C) is essential.[33][35] The protein is dissolved in ~0.5 mL of buffer, often containing 5-10% D₂O for the spectrometer lock.

-

Data Collection : A suite of multidimensional NMR experiments is performed to assign the chemical shifts of the backbone and side-chain atoms.

-

Assignment : Experiments like 1H-15N HSQC, HNCA, and HN(CO)CA are used to link resonances to specific amino acids in the protein sequence.[34]

-

Structural Restraints : A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment (e.g., 15N-edited NOESY-HSQC) is recorded to identify protons that are close in space (< 6 Å), providing distance restraints.[36]

-

-

Data Processing and Analysis : The multidimensional NMR spectra are processed, and the resonances are assigned using specialized software.

-

Structure Calculation : The collected distance restraints (from NOESY) and dihedral angle restraints (from chemical shifts) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.[35]

-

Validation : The final structure ensemble is validated using established quality-checking tools to assess its stereochemical quality and agreement with the experimental data.[37]

Conclusion

This compound, and specifically its L-isomer, is far more than a simple building block for proteins. Its unique hydroxyl side chain endows it with the ability to form critical hydrogen bonds that stabilize protein architecture and provides a reactive site for post-translational modifications that dynamically regulate nearly every aspect of cellular life. Threonine phosphorylation and glycosylation function as intricate molecular switches that control protein activity, signaling cascades, and intermolecular interactions. For researchers in structural biology and drug development, understanding the precise role of threonine residues is paramount for deciphering protein function, unraveling disease mechanisms, and designing targeted therapeutics. The experimental approaches outlined in this guide provide a robust framework for investigating the profound and context-specific impact of this essential amino acid.

References

- 2. Threonine | Functions, Structure & Benefits - Lesson | Study.com [study.com]

- 3. Threonine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]

- 6. anl.gov [anl.gov]

- 7. Mechanism of Action of L-threonine [yffoodingredients.com]

- 8. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 9. celloptimum.com [celloptimum.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. celloptimum.se [celloptimum.se]

- 12. researchgate.net [researchgate.net]

- 13. Triple Helical Structure and Stabilization of Collagen-like Molecules with 4(R)-Hydroxyproline in the Xaa Position - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The C-Terminal Threonine of Aβ43 Nucleates Toxic Aggregation via Structural and Dynamical Changes in Monomers and Protofibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. C-terminal threonine reduces Aβ43 amyloidogenicity compared with Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein phosphorylation - Wikipedia [en.wikipedia.org]

- 17. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Effects of Phosphorylation on Protein Backbone Dynamics and Conformational Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Phosphorylation alters backbone conformational preferences of serine and threonine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. O-linked glycosylation - Wikipedia [en.wikipedia.org]

- 22. O-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 23. O-glycosylation and its role in therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The role of intracellular protein O-glycosylation in cell adhesion and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Efficient procedure for site-directed mutagenesis mediated by PCR insertion of a novel restriction site - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 30. health.uconn.edu [health.uconn.edu]

- 31. Circular Dichroism (CD) [protocols.io]

- 32. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. conductscience.com [conductscience.com]

- 34. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 35. pubs.acs.org [pubs.acs.org]

- 36. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]

- 37. pnas.org [pnas.org]

DL-Threonine as a Precursor in Amino Acid Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine, an essential amino acid in many organisms, serves as a critical precursor in the biosynthesis of other key amino acids, primarily L-isoleucine and glycine (B1666218). As a racemic mixture of D- and L-threonine, its metabolic fate is largely determined by the enzymatic machinery of the organism, which typically utilizes the L-isomer. This technical guide provides a comprehensive overview of the core metabolic pathways originating from L-threonine, detailing the enzymatic reactions, regulatory mechanisms, and experimental protocols for their investigation. For drug development professionals, understanding these pathways offers insights into potential therapeutic targets, particularly in microbiology and parasitology.

Core Metabolic Pathways

L-Threonine is a branching point for two major biosynthetic pathways: the conversion to L-isoleucine and the degradation to glycine.

L-Isoleucine Biosynthesis

The biosynthesis of L-isoleucine from L-threonine is a five-step enzymatic pathway predominantly found in bacteria, archaea, fungi, and plants.[1] This pathway is a classic example of allosteric feedback inhibition, where the end product, L-isoleucine, regulates the activity of the first enzyme in the pathway.

The key enzyme in this pathway is L-threonine dehydratase (also known as L-threonine deaminase), which catalyzes the deamination of L-threonine to α-ketobutyrate.[1] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is allosterically inhibited by L-isoleucine and, in many bacteria, activated by L-valine, the end product of a parallel biosynthetic pathway.[1]

Glycine Biosynthesis

L-Threonine can be catabolized to glycine through two primary routes involving either L-threonine dehydrogenase or L-threonine aldolase (B8822740).

In many prokaryotes and eukaryotes, L-threonine is first oxidized by L-threonine 3-dehydrogenase (TDH) to 2-amino-3-ketobutyrate.[2] This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase (also known as glycine C-acetyltransferase) to yield glycine and acetyl-CoA.[2] This pathway is particularly significant in the metabolism of parasitic protozoa like Trypanosoma brucei, where TDH is a potential drug target as the homologous human gene is a non-functional pseudogene.[3][4]

Alternatively, L-threonine aldolase (LTA) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the reversible retro-aldol cleavage of L-threonine to glycine and acetaldehyde.[5] This enzyme is found in various bacteria and fungi.[5]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the major metabolic pathways of L-threonine.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| L-Threonine Dehydratase | Escherichia coli | L-Threonine | 0.8 - 4.5 | 25 - 40 | - | [1] |

| L-Threonine 3-Dehydrogenase | Trypanosoma cruzi | L-Threonine | 0.23 | - | - | [6] |

| L-Threonine 3-Dehydrogenase | Trypanosoma cruzi | NAD+ | 0.14 | - | - | [6] |

| L-Threonine Aldolase | Escherichia coli | L-Threonine | 1.0 | - | 1.5 | [7] |

| L-Threonine Aldolase | Escherichia coli | L-allo-Threonine | 0.2 | - | 10.5 | [7] |

Table 2: Intracellular Metabolite Concentrations in E. coli

| Condition | L-Threonine (µM) | Glycine (µM) | Reference |

| Glucose-fed, exponential growth | 180 | 330 | [8][9] |

Experimental Protocols

Sample Preparation for Intracellular Metabolite Analysis

Accurate quantification of intracellular metabolites requires rapid quenching of metabolic activity and efficient extraction.

Protocol:

-